1-(2-(Piperidin-4-yl)phenyl)ethanol, also known as 2-(4-(piperidin-4-yl)phenyl)ethanol, is a chemical compound classified as a piperidine derivative. Piperidine derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This compound features a piperidine ring attached to a phenyl group, which is further substituted with an ethanol moiety. It has garnered interest in scientific research due to its potential therapeutic applications, particularly in the field of neuropharmacology.
The synthesis of 1-(2-(Piperidin-4-yl)phenyl)ethanol typically involves several key steps:
In an industrial context, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity. Catalysts and specific solvents can also be utilized to improve the efficiency of the synthesis process .
The molecular formula of 1-(2-(Piperidin-4-yl)phenyl)ethanol is . The structure consists of a piperidine ring (a six-membered nitrogen-containing ring), a phenyl group, and an alcohol functional group attached to an ethylene chain.
The compound can participate in various chemical reactions typical of alcohols and amines. Key reactions include:
The reactivity of 1-(2-(Piperidin-4-yl)phenyl)ethanol is influenced by the electron-donating properties of the piperidine ring and the steric hindrance provided by the phenyl group .
The mechanism of action for 1-(2-(Piperidin-4-yl)phenyl)ethanol is primarily related to its interaction with neurotransmitter systems in the brain. It may act on various receptors, including:
The compound is typically a solid at room temperature and may exhibit moderate solubility in water due to its alcohol functional group.
Key chemical properties include:
Relevant analyses suggest that the presence of both hydrophilic (alcohol) and hydrophobic (phenyl and piperidine groups) components contributes to its unique solubility characteristics .
1-(2-(Piperidin-4-yl)phenyl)ethanol has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at developing new therapeutic agents.
The stereoselective synthesis of the chiral alcohol moiety in 1-(2-(Piperidin-4-yl)phenyl)ethanol is achieved via biocatalytic or chemocatalytic ketone reduction. Phenylacetaldehyde reductase (PAR) from Corynebacterium sp. ST-10 exhibits high activity toward aryl ketones, utilizing NADH as a cofactor to yield (S)-alcohols with >99% enantiomeric excess (e.e.) at 25°C. This enzyme’s broad substrate specificity accommodates sterically demanding ketones, though reaction rates decrease with ortho-substituted acetophenones . NADH-dependent alcohol dehydrogenases (ADHs) from Lactobacillus species provide complementary (R)-selectivity, enabling access to both enantiomers. Coenzyme regeneration using formate dehydrogenase (FDH) enhances atom economy, with immobilized systems achieving total turnover numbers (TTN) exceeding 10,000 [6].
Whole-plant biocatalysts like Sinapis alba seeds offer cofactor-independent alternatives. Reduction of prochiral ketones proceeds in aqueous media at pH 6.0, yielding (S)-alcohols (Prelog orientation), while polyvinylpyrrolidone (PVP) additives shift selectivity to (R)-products (anti-Prelog) with 70–85% e.e. [9]. Chemical catalysts like BINAP-Ru(II) complexes achieve 87–99% e.e. but require high-pressure hydrogenation and chiral auxiliaries .
Catalyst Type | Conditions | e.e. (%) | Product Configuration | Key Limitation |
---|---|---|---|---|
PAR (Corynebacterium) | 25°C, NADH/FDH | >99% | (S) | Substrate inhibition |
Lactobacillus ADH | 30°C, NADH/FDH | 89–95% | (R) | Thermolability above 30°C |
Sinapis alba (with PVP) | pH 6.0, aqueous | 70–85% | (R) | Lower reaction rate |
BINAP-Ru(II) | H₂ (50 psi), KOH | 87–99% | (R) or (S) | Cost of chiral ligands |
Construction of the 2-piperidin-4-ylphenyl scaffold relies on nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. SNAr requires electron-deficient aryl halides activated by ortho- or para-nitro groups. Piperidine attacks 1-bromo-2,4-dinitrobenzene at the ortho-nitro position, displacing bromide at 80°C in DMSO to form the C–N bond. Fluoride serves as a superior leaving group due to its high electronegativity, accelerating addition to the Meisenheimer complex by 3,300× compared to iodide [2].
Bromination of resorcinol derivatives employs PBr₃ or Br₂ in acetic acid at 0–5°C to minimize polybromination. Selective monobromination at the C2 position is achieved using equimolar bromine with continuous pH control (pH 4.0–5.0), yielding 70–80% isolated product. Subsequent Boc protection of the piperidine nitrogen prevents undesired quaternization during SNAr [5]. Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for electron-rich arenes, though it requires expensive Pd(0) catalysts and stringent oxygen exclusion [5].
Reagent | Temperature | Solvent | Monobromination Selectivity | Byproducts |
---|---|---|---|---|
Br₂/PBr₃ | 0–5°C | Acetic acid | >90% | Dibromide (<5%) |
Br₂ | 25°C | CH₂Cl₂ | 60–70% | Dibromide (20–30%) |
NBS | 40°C | Acetonitrile | 75–85% | Oxidative byproducts |
Microreactor technology enables safer and more efficient synthesis of key intermediates. Carboxylation of 2-(piperidin-4-yl)phenyllithium with CO₂ in a continuous flow system achieves 88–91% yield in 1.6 minutes at −78°C, suppressing undesired protonation and dimerization side reactions. Precise temperature control (−78°C ± 2°C) and CO₂ stoichiometry (1.9 equiv) are critical for reproducibility at multi-kilogram scales [3].
Biocatalytic reductions benefit from enzyme immobilization in packed-bed reactors. Sinapis alba seed extracts immobilized on chitosan beads convert ketone precursors to chiral alcohols with 40% reduced reaction time compared to batch processes. Ethanol/water (3:1) solvent mixtures enhance substrate solubility without denaturing enzymes, enabling a space-time yield of 120 g·L⁻¹·day⁻¹ [9]. For oxidation steps, KMnO₄-mediated alcohol-to-ketone conversions utilize ultrasound-assisted capillary reactors to prevent MnO₂ clogging, achieving 98% conversion in <10 minutes residence time [3].
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction time (carboxylation) | 2 hours | 1.6 minutes | 98% reduction |
Temperature control | ±5°C | ±2°C | Enhanced precision |
Product yield | 70–75% | 88–91% | 20% absolute increase |
Scale-up capability | Limited by exotherms | Linear via numbering up | Simplified engineering |
Hydrochloride salt formation of the free base enhances crystallinity and stability. Gas-phase HCl titration in anhydrous ethanol at 0–5°C prevents discoloration and minimizes N-chlorination byproducts. Stoichiometric control (1.05 equiv HCl) maintains pH 2.0–3.0 during addition, yielding salts with >99.5% purity after one crystallization [10].
Co-crystallization with dicarboxylic acids modifies physicochemical properties. Fluoxetine HCl-maleic acid co-crystals exhibit 3.2-fold higher aqueous solubility than the pure HCl salt due to disrupted lattice energy. Crystallization from ethanol/ethyl acetate (1:4) at 4°C generates defined monoclinic crystals confirmed via PXRD, with melting points 15–20°C lower than the free base [4]. Cooling rates critically impact polymorphism: rapid quenching (10°C/min) produces metastable Form I needles, while slow cooling (0.5°C/min) yields stable Form II plates. Slurry conversion in water facilitates conversion to the thermodynamically stable polymorph [10].
Technique | Conditions | Particle Morphology | Purity (%) | Advantage |
---|---|---|---|---|
Anti-solvent addition | Ethanol → ethyl acetate, 4°C | Needles | 99.5 | Scalable |
Slow evaporation | Ethanol, ΔT = 0.5°C/min | Plates | 99.8 | Polymorph control |
Co-crystallization | Ethanol/maleic acid, 25°C | Blocks | 99.3 | Enhanced solubility |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8